molecular formula C13H12N2OS B5290123 2-(methylthio)-N-4-pyridinylbenzamide

2-(methylthio)-N-4-pyridinylbenzamide

Cat. No.: B5290123
M. Wt: 244.31 g/mol
InChI Key: KMVUKSZCQFQJCK-UHFFFAOYSA-N
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Description

2-(Methylthio)-N-4-pyridinylbenzamide is a benzamide derivative characterized by a methylthio (-SCH₃) substituent at the 2-position of the benzene ring and a pyridinyl group attached to the amide nitrogen. For example, the synthesis of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide (a related compound) involves condensation reactions between ortho-toluyl chloride, ammonium thiocyanate, and 2-amino-4-picoline, yielding 66% crystallized product . Such methods suggest that the target compound could be synthesized via analogous thiocyanate-mediated pathways.

Properties

IUPAC Name

2-methylsulfanyl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-17-12-5-3-2-4-11(12)13(16)15-10-6-8-14-9-7-10/h2-9H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVUKSZCQFQJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The target compound is smaller and simpler than analogues like TAK 715 or Compound 22, which incorporate bulky substituents (e.g., thiazolyl, tert-butyl) that enhance molecular weight and complexity.

Functional Group Impact on Bioactivity

  • This group is less polar than the carbamothioyl (-NH-CS-) moiety in 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, which may alter antibacterial efficacy .
  • Thiazolyl : In TAK 715, this heterocycle is associated with kinase inhibition, suggesting divergent applications compared to the target compound’s inferred antibacterial role .
  • tert-Butyl and Methoxy : Bulky groups in Compound 22 likely improve metabolic stability but may reduce solubility .

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